molecular formula C19H14F2N4O2S2 B11451571 7,11-Bis(4-fluorophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

7,11-Bis(4-fluorophenyl)-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

Cat. No.: B11451571
M. Wt: 432.5 g/mol
InChI Key: UDWDDKIXDYGXST-UHFFFAOYSA-N
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Description

7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE is a spirocyclic compound characterized by its unique structure, which includes fluorophenyl groups and disulfanylidenes. This compound belongs to the class of spiro[5.5]undecane derivatives, known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE typically involves a double Michael addition reaction. This method is efficient and regioselective, providing excellent yields and regioselectivity . The reaction conditions often include polar solvents and specific catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of robust intermolecular reactions and optimization of reaction conditions can be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .

Mechanism of Action

The mechanism by which 7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-BIS(4-FLUOROPHENYL)-3,9-DISULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,5-DIONE is unique due to the presence of fluorophenyl groups and disulfanylidenes, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F2N4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

7,11-bis(4-fluorophenyl)-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C19H14F2N4O2S2/c20-11-5-1-9(2-6-11)13-19(15(26)24-18(29)25-16(19)27)14(23-17(28)22-13)10-3-7-12(21)8-4-10/h1-8,13-14H,(H2,22,23,28)(H2,24,25,26,27,29)

InChI Key

UDWDDKIXDYGXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3(C(NC(=S)N2)C4=CC=C(C=C4)F)C(=O)NC(=S)NC3=O)F

Origin of Product

United States

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